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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

Cat. No.: B1360133

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Ethoxyphenyl)ethanol, a compound of interest for researchers, scientists, and professionals
in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for
these analyses.

Chemical Structure and Properties

2-(4-Ethoxyphenyl)ethanol, also known as p-ethoxyphenethyl alcohol, is an organic
compound with the molecular formula C10H1402.[1][2] Its structure is characterized by a
benzene ring substituted with an ethoxy group and an ethanol group.

Molecular Formula: C10H1402[1][2]
Molecular Weight: 166.22 g/mol [1]

IUPAC Name: 2-(4-ethoxyphenyl)ethanol[1]
CAS Number: 22545-15-9[1][2]

Synonyms: 4-Ethoxyphenethyl alcohol, p-Ethoxyphenethyl alcohol, 4-Ethoxy-
benzeneethanol[1]
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Caption: Chemical structure of 2-(4-Ethoxyphenyl)ethanol.
Spectroscopic Data
The following sections present the key spectroscopic data for 2-(4-Ethoxyphenyl)ethanol.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR spectra provide detailed information about the hydrogen and carbon
frameworks, respectively.

Table 1: *H NMR Spectral Data for 2-(4-Ethoxyphenyl)ethanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
1.40 t 3H -O-CH2-CHs
2.81 t 2H Ar-CH2-CH2-OH
3.80 t 2H Ar-CHz-CH2-OH
4.00 q 2H -O-CH2-CHs
6.84 g oH Aromatic H (ortho to -
OCH:zCHs)
712 g oH Aromatic H (meta to -
OCH:2CHs)
Table 2: 3C NMR Spectral Data for 2-(4-Ethoxyphenyl)ethanol
Chemical Shift (6, ppm) Assighment
14.9 -O-CH2-CHs
38.6 Ar-CHz2-CH2-OH
61.8 Ar-CH2-CH2-OH
63.4 -O-CH2-CHs
114.6 Aromatic C (ortho to -OCH2CHs)
129.8 Aromatic C (meta to -OCH2CH3)
130.8 Aromatic C (ipso, attached to -CH2CH20H)
157.7 Aromatic C (ipso, attached to -OCH2CHs)

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for 2-(4-Ethoxyphenyl)ethanol
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Wavenumber (cm~?)

Interpretation

3350 (broad)

O-H stretch (alcohol)

3030

C-H stretch (aromatic)

2975, 2930, 2870

C-H stretch (aliphatic)

1610, 1510 C=C stretch (aromatic ring)

1240 C-O stretch (aryl ether)

1040 C-O stretch (primary alcohol)

820 C-H bend (p-disubstituted benzene)

Note: The IR data is based on typical values for the functional groups present and may vary

slightly based on the experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for this

compound.[1]

Table 4: Mass Spectrometry Data for 2-(4-Ethoxyphenyl)ethanol

miz Interpretation

166 Molecular ion [M]*

137 [M - CH20H]*

107 [M - C2Hs0 - Hz2]* or [C7H-O]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

A standard protocol for acquiring *H and 3C NMR spectra involves the following steps:

o Sample Preparation: Dissolve 5-10 mg of 2-(4-ethoxyphenyl)ethanol in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. For 33C NMR, a
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higher concentration (20-50 mg) is recommended.[3]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm).[3]

e Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: ~12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment.

[e]

Spectral Width: ~200-240 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on the sample concentration.
A common method for obtaining the IR spectrum of a liquid sample is as follows:

o Technique: Attenuated Total Reflectance (ATR) or placing a thin film of the liquid sample
between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Scan Range: Typically 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background Correction: A background spectrum of the empty accessory (or with the pure
solvent if in solution) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile compounds.

o Sample Preparation: Prepare a dilute solution of 2-(4-ethoxyphenyl)ethanol in a volatile
organic solvent (e.g., dichloromethane, hexane).

e Gas Chromatography (GC):

o Injector: Split/splitless injector, typically at a high temperature (e.g., 250 °C) to ensure
rapid volatilization.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o Oven Program: A temperature ramp is used to separate the components of the sample.
For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometry (MS):
o lonization: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: Typically m/z 40-400.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Ethoxyphenyl)ethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360133#spectroscopic-data-nmr-ir-ms-for-2-4-
ethoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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